5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chloro group, a carbonitrile group, and a morpholine ring attached via a piperidine-1-carbonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the chloro and carbonitrile groups. The morpholine ring is then attached through a piperidine-1-carbonyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile shares similarities with other pyridine derivatives, such as 5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile and 5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-4-carbonitrile.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a morpholine ring and a piperidine-1-carbonyl linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H19ClN4O2 |
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Molecular Weight |
334.80 g/mol |
IUPAC Name |
5-chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H19ClN4O2/c17-13-8-12(9-18)10-19-15(13)21-6-7-23-14(11-21)16(22)20-4-2-1-3-5-20/h8,10,14H,1-7,11H2 |
InChI Key |
VOOMCENASIPDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)C#N)Cl |
Origin of Product |
United States |
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